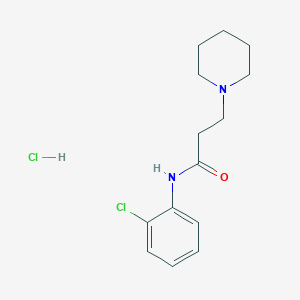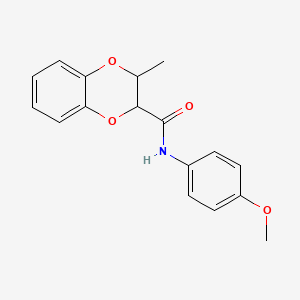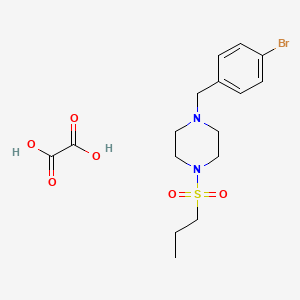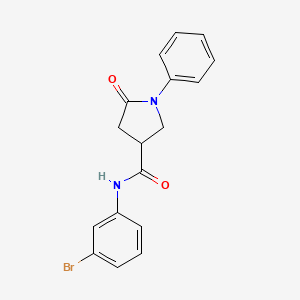
N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride is a chemical compound that is commonly referred to as CPP. It is a synthetic compound that is used in scientific research for its ability to modulate the activity of certain receptors in the brain. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory.
Wirkmechanismus
CPP acts as a competitive antagonist of the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This inhibition of calcium influx can lead to a reduction in the excitotoxicity that is associated with certain neurological disorders.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It can also alter the activity of various enzymes and proteins involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in laboratory experiments is its selectivity for the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor, which allows for more precise modulation of this receptor's activity. However, CPP can also have off-target effects on other receptors and ion channels, which can complicate data interpretation. Additionally, the use of CPP in animal models may not fully recapitulate the complex pathology of human neurological disorders.
Zukünftige Richtungen
There are many potential future directions for research involving CPP. One area of interest is the development of more selective and potent N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor antagonists that can be used as potential therapeutic agents for neurological disorders. Additionally, the use of CPP in combination with other compounds may enhance its neuroprotective effects and lead to new treatment strategies. Finally, the use of CPP in conjunction with advanced imaging techniques may provide new insights into the role of the this compound receptor in brain function and disease.
Wissenschaftliche Forschungsanwendungen
CPP is used in scientific research to study the role of the N-(2-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in models of stroke and traumatic brain injury, as well as potential therapeutic effects in psychiatric disorders such as depression and schizophrenia.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-6-2-3-7-13(12)16-14(18)8-11-17-9-4-1-5-10-17;/h2-3,6-7H,1,4-5,8-11H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZYROGTLPKVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![ethyl 1-{3-[(3,4-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946389.png)
![N,N-diethyl-4-[4-(1-piperidinyl)-1-phthalazinyl]benzamide](/img/structure/B3946400.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)

![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)
![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)

